molecular formula C13H19NO3S B12542748 Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate CAS No. 828257-79-0

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate

Cat. No.: B12542748
CAS No.: 828257-79-0
M. Wt: 269.36 g/mol
InChI Key: FZXHTOACDKCROO-UHFFFAOYSA-N
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Description

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is an organic compound with a complex structure that includes a methoxyphenyl group, a sulfanyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate. Finally, the compound is treated with methylamine to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives.

Scientific Research Applications

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate
  • Ethyl {[(4-methoxyphenyl)methyl]sulfonyl}acetate
  • Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(ethylamino)acetate

Uniqueness

Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is unique due to the presence of both a sulfanyl group and a methylamino group, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

828257-79-0

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate

InChI

InChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3

InChI Key

FZXHTOACDKCROO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC

Origin of Product

United States

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